Thromboxane A2

Beschreibung

This compound has been reported in Streptomyces, Hypericum perforatum, and other organisms with data available.

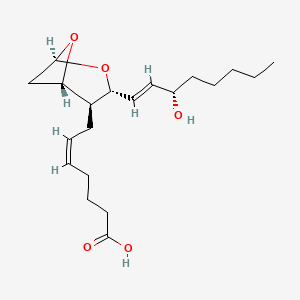

This compound is an eicosanoid and short-lived intermediate product between prostaglandin endoperoxides and thromboxane B2, with prothrombotic and vasoconstrictive activities. Thromboxane A (TXA2) binds to its cognate receptor this compound receptor (TBXA2R) and stimulates increased expression of glycoprotein IIb/IIIa (GPIIb/IIIa) on platelet membranes, which induces platelet activation and aggregation. Circulating fibrinogen binds to GPIIb/IIIa on platelet surfaces, which promotes clotting. TXA2 also binds to TBXA2R expressed by glomerular cells, which induces signaling pathways that promote vasoconstriction.

An unstable intermediate between the prostaglandin endoperoxides and thromboxane B2. The compound has a bicyclic oxaneoxetane structure. It is a potent inducer of platelet aggregation and causes vasoconstriction. It is the principal component of rabbit aorta contracting substance (RCS).

See also: Thromboxane B2 (related).

Eigenschaften

IUPAC Name |

(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNBHJFQCNUKMA-SCKDECHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317452 | |

| Record name | Thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thromboxane A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57576-52-0 | |

| Record name | Thromboxane A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thromboxane A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THROMBOXANE A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thromboxane A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unveiling of a Fleeting Agonist: A Technical History of Thromboxane A2 Discovery

A deep dive into the seminal experiments that identified a potent but unstable mediator of platelet aggregation and vasoconstriction.

In the mid-1970s, a pivotal discovery reshaped our understanding of arachidonic acid metabolism and its role in hemostasis and thrombosis. Researchers Mikael Hamberg, Jan Svensson, and Bengt Samuelsson at the Karolinska Institute in Stockholm identified a highly unstable and biologically potent compound derived from prostaglandin endoperoxides, which they named Thromboxane A2 (TXA2). This technical guide delves into the core experiments that led to the discovery of TXA2, presenting the methodologies, quantitative data, and conceptual frameworks that underpinned this landmark achievement in biomedical science.

The Precursor Landscape: Prostaglandin Endoperoxides

The journey to uncovering this compound began with the isolation and characterization of its precursors, the prostaglandin endoperoxides (PGG2 and PGH2). These unstable intermediates in the biosynthesis of prostaglandins were identified as key players in platelet aggregation.

Experimental Protocol: Isolation of Prostaglandin Endoperoxides

The isolation of these labile compounds required meticulous and rapid experimental procedures to prevent their degradation.

Objective: To isolate and purify prostaglandin endoperoxides (PGG2 and PGH2) from biological sources for further study.

Methodology:

-

Source Material: Microsomal fractions of homogenates from sheep vesicular glands were used as a rich source of the enzymes required for prostaglandin synthesis.

-

Incubation: Arachidonic acid was incubated with the microsomal fraction for a short period.

-

Extraction: The reaction was stopped, and the lipids were extracted using a solvent system.

-

Chromatography: The extract was then subjected to silicic acid chromatography to separate the different prostaglandin derivatives.

The "Rabbit Aorta Contracting Substance" and the Hint of an Unstable Intermediate

Early research had identified a potent but ephemeral "rabbit aorta contracting substance" (RCS) released from lungs during anaphylaxis. The chemical identity of RCS remained elusive due to its rapid disappearance in aqueous solutions. The work of Hamberg and Samuelsson provided the crucial link between prostaglandin endoperoxides and this mysterious substance.

The Discovery of this compound: A Transient but Powerful Mediator

The seminal 1975 paper by Hamberg, Svensson, and Samuelsson in the Proceedings of the National Academy of Sciences detailed the trapping and identification of a new, highly unstable intermediate formed from PGG2 by human platelets.[1]

Experimental Protocol: Trapping and Identification of this compound

The extreme instability of TXA2 necessitated an innovative "trapping" methodology to characterize it.

Objective: To detect and structurally elucidate the unstable intermediate formed from PGG2 in human platelets.

Methodology:

-

Platelet Suspension: A suspension of washed human platelets was prepared.

-

Incubation: The platelet suspension was incubated with arachidonic acid or PGG2 for a brief period (30 seconds).

-

Trapping: The reaction was quenched by the addition of nucleophilic reagents such as methanol, ethanol, or sodium azide. These reagents reacted with the unstable intermediate to form stable derivatives.

-

Structural Analysis: The stable derivatives were then purified and their structures were determined using gas chromatography-mass spectrometry (GC-MS). The structures of these trapped derivatives provided the crucial clues to the bicyclic oxetane-oxane structure of the parent compound, this compound.

Quantitative Data: The Fleeting Existence of this compound

A key characteristic of this compound is its remarkably short half-life in aqueous solution.

| Parameter | Value | Conditions | Reference |

| Half-life (t1/2) | 32 ± 2 seconds | 37°C, pH 7.4 | [1] |

| Half-life (t1/2) | 41 ± 7 seconds | Not specified | [2] |

This table summarizes the reported half-life of this compound from early studies.

Biological Activity: A Potent Inducer of Platelet Aggregation and Serotonin Release

Concurrent with its chemical identification, the potent biological activities of the newly discovered thromboxane were investigated.

Experimental Protocol: Platelet Aggregation Assay

The pro-aggregatory effect of this compound was a central aspect of its discovery.

Objective: To determine the effect of the unstable intermediate on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Human blood was collected in citrate anticoagulant and centrifuged at a low speed to obtain platelet-rich plasma.

-

Aggregometry: The PRP was placed in an aggregometer, a device that measures changes in light transmission through the plasma as platelets aggregate.

-

Addition of Agonist: A solution containing the freshly generated unstable intermediate (this compound) was added to the PRP.

-

Monitoring Aggregation: The change in light transmission was recorded over time to quantify the extent and rate of platelet aggregation.

Experimental Protocol: Serotonin Release Assay

The release of granular contents, such as serotonin, is a key event in platelet activation.

Objective: To measure the release of serotonin from platelets upon stimulation by the unstable intermediate.

Methodology:

-

Platelet Labeling: Washed platelets were incubated with [14C]serotonin, which is taken up and stored in the dense granules.

-

Stimulation: The labeled platelets were then exposed to the freshly generated unstable intermediate.

-

Separation: After a short incubation, the platelets were separated from the supernatant by centrifugation.

-

Quantification: The amount of [14C]serotonin released into the supernatant was measured using a scintillation counter.

The Enzymatic Machinery: Thromboxane Synthase

The conversion of prostaglandin endoperoxides to this compound is catalyzed by a specific enzyme, thromboxane synthase.

Experimental Protocol: Purification and Characterization of Thromboxane Synthase

The isolation and characterization of this enzyme were crucial for understanding the regulation of TXA2 production.

Objective: To purify and characterize the enzyme responsible for the synthesis of this compound.

Methodology:

-

Source: Microsomes from human or bovine blood platelets were used as the starting material.

-

Solubilization: The microsomal membranes were treated with detergents (e.g., Triton X-100) to solubilize the membrane-bound proteins.

-

Chromatography: The solubilized proteins were then subjected to a series of column chromatography steps (e.g., DEAE-cellulose chromatography) to separate thromboxane synthase from other proteins.

-

Enzyme Assay: The activity of the purified enzyme was assayed by incubating it with PGH2 and measuring the formation of Thromboxane B2 (the stable, inactive hydrolysis product of TXA2).

Quantitative Data: Thromboxane Synthase Kinetics

Kinetic studies of the purified enzyme provided insights into its efficiency and substrate affinity.

| Enzyme | KM for PGH2 (µM) | Vmax (units/mg protein) | Source Organism | Reference |

| Thromboxane Synthase | 32 | 41 | Human | [3] |

This table presents the Michaelis-Menten kinetic parameters for purified human thromboxane synthase.

Signaling and Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams outline the key pathways and experimental workflows.

This compound Biosynthesis and Signaling Pathway

Caption: Biosynthesis and signaling pathway of this compound.

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery of this compound.

Conclusion

The discovery of this compound was a testament to meticulous experimental design and the innovative application of analytical techniques to study highly labile molecules. The work of Hamberg, Svensson, and Samuelsson not only identified a new class of biologically active lipids but also provided profound insights into the mechanisms of platelet aggregation and thrombosis. This foundational research paved the way for the development of antiplatelet therapies, most notably low-dose aspirin, which exerts its effect by inhibiting the cyclooxygenase enzyme that initiates the cascade leading to this compound formation. The history of this compound discovery serves as a powerful example of how fundamental biochemical research can have a direct and lasting impact on clinical medicine.

References

An In-depth Technical Guide to the Thromboxane A2 Synthesis Pathway from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thromboxane A2 (TXA2) synthesis pathway, beginning from the liberation of arachidonic acid. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on cardiovascular diseases, inflammation, and thrombosis. This document outlines the enzymatic cascade, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction to the this compound Synthesis Pathway

This compound (TXA2) is a potent lipid mediator belonging to the eicosanoid family. It is a key player in hemostasis and thrombosis, primarily through its powerful platelet-aggregating and vasoconstrictive properties.[1][2] The synthesis of TXA2 is a multi-step enzymatic process that is tightly regulated and serves as a critical target for various therapeutic interventions, most notably low-dose aspirin therapy.[1] An overproduction of TXA2 is implicated in the pathophysiology of myocardial infarction, stroke, and other cardiovascular diseases. This guide will dissect the synthesis pathway, from the initial release of arachidonic acid from membrane phospholipids to the final enzymatic conversion to TXA2.

The Enzymatic Cascade of this compound Synthesis

The synthesis of this compound is a sequential enzymatic cascade that takes place in various cells, with platelets being the primary site. The pathway can be broadly divided into three main stages: the liberation of arachidonic acid, the cyclooxygenase-mediated formation of prostaglandin H2, and the final conversion to this compound by this compound synthase.

Stage 1: Liberation of Arachidonic Acid by Phospholipase A2

The synthesis cascade is initiated by the release of arachidonic acid (AA) from the sn-2 position of membrane phospholipids. This crucial step is catalyzed by the enzyme Phospholipase A2 (PLA2) .[2] The activation of PLA2 is a regulated process, often triggered by inflammatory stimuli or platelet activation.[3][4]

-

Cellular Location: Phospholipase A2 is a membrane-associated enzyme.[3]

-

Cofactors: The activity of many forms of PLA2 is calcium-dependent.[4]

Stage 2: Conversion of Arachidonic Acid to Prostaglandin H2 by Cyclooxygenase (COX)

Once liberated, free arachidonic acid is shuttled to the endoplasmic reticulum where it is acted upon by the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[3] This enzyme exhibits two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to the unstable intermediate prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2).[5]

There are two main isoforms of the COX enzyme:

-

COX-1: Constitutively expressed in most tissues, including platelets, and is responsible for the production of prostanoids involved in homeostatic functions.[6]

-

COX-2: An inducible enzyme, its expression is upregulated by inflammatory stimuli, growth factors, and cytokines.[6]

-

Cellular Location: Both COX-1 and COX-2 are primarily located in the membrane of the smooth endoplasmic reticulum.[3]

-

Cofactors: Heme is an essential cofactor for the catalytic activity of both COX isoforms.[5][7]

Stage 3: Synthesis of this compound by this compound Synthase

The final step in the pathway is the conversion of the pivotal intermediate, prostaglandin H2 (PGH2), to this compound (TXA2). This isomerization reaction is catalyzed by This compound Synthase (TXAS) , an enzyme predominantly found in platelets and macrophages.[8]

-

Cellular Location: this compound Synthase is located in the membrane of the endoplasmic reticulum.

-

Cofactors: As a cytochrome P450 enzyme, TXAS utilizes a heme cofactor in its catalytic cycle.

TXA2 is a highly unstable molecule with a very short half-life of approximately 30 seconds in aqueous solution, rapidly hydrolyzing to the inactive and stable metabolite, thromboxane B2 (TXB2).[1]

Quantitative Data on the this compound Synthesis Pathway

The following tables summarize key quantitative data related to the substrates, enzymes, and products of the this compound synthesis pathway.

| Parameter | Value | Cell Type/Condition | Reference |

| Substrate Concentrations | |||

| Free Arachidonic Acid (Resting) | ~0.5–1 µM | Leukocytes | [3] |

| Free Arachidonic Acid (Stimulated) | Can reach up to 50 µM locally | Platelets | [3] |

| Prostaglandin H2 (Peak) | ~12 nmol/L | Activated Platelets | [9] |

| Enzyme Kinetics | |||

| COX-1 Km for Arachidonic Acid | ~6.0 µM | COS-7 cells (coupled to PGIS) | [10] |

| COX-2 Km for Arachidonic Acid | ~2.0 µM | COS-7 cells (coupled to PGIS) | [10] |

| This compound Synthase Km for PGH2 (Wild-Type) | 32 µM | Purified Recombinant | |

| This compound Synthase Vmax for PGH2 (Wild-Type) | 41 units/mg | Purified Recombinant | |

| Product Half-life | |||

| Prostaglandin H2 | 90-100 seconds | In vitro | [11] |

| This compound | ~30 seconds | Aqueous Solution | [1] |

| Receptor Binding | |||

| TXA2 EC50 (Platelet Aggregation) | 66 ± 15 nM | Platelet-Rich Plasma | |

| PGH2 EC50 (Platelet Aggregation) | 2.5 ± 1.3 µM | Platelet-Rich Plasma | |

| TXA2 Kd (TXA2/PGH2 Receptor) | 125 nM | Washed Platelets | |

| PGH2 Kd (TXA2/PGH2 Receptor) | 43 nM | Washed Platelets |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Measurement of Thromboxane B2 by Radioimmunoassay (RIA)

Since TXA2 is highly unstable, its synthesis is typically quantified by measuring its stable, inactive metabolite, TXB2. Radioimmunoassay is a sensitive method for this purpose.

Principle: This is a competitive binding assay where a known quantity of radiolabeled TXB2 competes with the unlabeled TXB2 in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled TXB2 in the sample.

Materials:

-

TXB2 standard

-

[³H]-TXB2 or [¹²⁵I]-TXB2 tracer

-

TXB2-specific antibody

-

Assay buffer (e.g., Tris-HCl buffer)

-

Dextran-coated charcoal (for separation of bound and free tracer)

-

Scintillation fluid and counter (for ³H) or gamma counter (for ¹²⁵I)

Procedure:

-

Sample Preparation: Collect blood in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin at ~10 µg/mL) to prevent ex vivo TXB2 formation. Centrifuge to obtain plasma. Samples may require extraction and purification prior to assay.

-

Standard Curve Preparation: Prepare a series of dilutions of the TXB2 standard in the assay buffer to create a standard curve.

-

Assay Setup: In appropriate tubes, add a known volume of assay buffer, standard or sample, TXB2-specific antibody, and radiolabeled TXB2 tracer.

-

Incubation: Incubate the tubes for a specified time (e.g., 16-24 hours) at 4°C to allow for competitive binding to reach equilibrium.

-

Separation: Add dextran-coated charcoal to each tube (except for total count tubes) and incubate for a short period. The charcoal binds to the free radiolabeled TXB2. Centrifuge the tubes to pellet the charcoal.

-

Counting: Carefully transfer the supernatant (containing the antibody-bound radiolabeled TXB2) to a scintillation vial (for ³H) or a new tube (for ¹²⁵I). Add scintillation fluid to the vials and measure the radioactivity using a beta counter, or measure the radioactivity of the tubes in a gamma counter.

-

Data Analysis: Plot a standard curve of the percentage of tracer bound versus the concentration of the TXB2 standards. Determine the concentration of TXB2 in the samples by interpolating their percentage of bound tracer from the standard curve.

Solid-Phase Extraction (SPE) of Eicosanoids from Biological Samples

SPE is a common method for extracting and concentrating eicosanoids, including TXB2, from complex biological matrices like plasma or urine prior to analysis by RIA, ELISA, or mass spectrometry.

Principle: This technique utilizes a solid sorbent (e.g., C18) packed in a cartridge to retain the analytes of interest from a liquid sample. Interfering substances are washed away, and the purified analytes are then eluted with an appropriate solvent.

Materials:

-

C18 SPE cartridges

-

Methanol, Ethanol, Hexane, Ethyl Acetate

-

Deionized water

-

2M Hydrochloric acid

-

Nitrogen gas or vacuum manifold

Procedure:

-

Sample Acidification: Acidify the biological sample (e.g., plasma, urine) to a pH of approximately 3.5 with 2M HCl. This protonates the carboxyl groups of the eicosanoids, making them less polar and enhancing their retention on the C18 sorbent.[10]

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by deionized water. This activates the sorbent and ensures proper interaction with the sample.

-

Sample Loading: Apply the acidified sample to the conditioned cartridge. The eicosanoids will bind to the C18 stationary phase.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes deionized water, followed by a low percentage of ethanol in water, and then hexane to remove more non-polar impurities.[10]

-

Elution: Elute the eicosanoids from the cartridge using a suitable organic solvent, such as ethyl acetate or methanol.[10]

-

Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the appropriate buffer for subsequent analysis.

In Vitro Cyclooxygenase (COX) Activity Assay

This assay measures the activity of COX enzymes by quantifying the production of prostaglandins.

Principle: Purified COX-1 or COX-2 enzyme is incubated with its substrate, arachidonic acid, and necessary cofactors. The reaction is stopped, and the amount of a specific prostaglandin product (often PGE2) is measured, typically by ELISA or LC-MS/MS.

Materials:

-

Purified COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

Hematin and L-epinephrine (cofactors)[5]

-

Tris-HCl buffer (pH 8.0)[5]

-

2M Hydrochloric acid (to stop the reaction)

-

ELISA kit for PGE2 or LC-MS/MS system

Procedure:

-

Enzyme Preparation: Prepare a solution of the COX enzyme in Tris-HCl buffer.

-

Reaction Mixture: In a reaction tube, combine the Tris-HCl buffer, hematin, and L-epinephrine. Add the enzyme solution and pre-incubate.[5]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a known concentration of arachidonic acid.[5]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 minutes).[5]

-

Termination of Reaction: Stop the reaction by adding 2M HCl.[5]

-

Quantification of Product: Extract the prostaglandins from the reaction mixture (e.g., using SPE). Quantify the amount of PGE2 produced using a specific ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound synthesis pathway and a typical experimental workflow.

Caption: The this compound synthesis pathway from membrane phospholipids.

Caption: Experimental workflow for the measurement of Thromboxane B2 by RIA.

References

- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of arachidonic acid liberation in platelet-activating factor-stimulated human polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenases-1 and 2 couple to cytosolic but not group IIA phospholipase A2 in COS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. youtube.com [youtube.com]

- 9. Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids – The Serhan Laboratory [serhanlab.bwh.harvard.edu]

- 10. arborassays.com [arborassays.com]

- 11. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

The Pivotal Role of Thromboxane A2 in Vasoconstriction and Hemostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of Thromboxane A2 (TXA2) in mediating vasoconstriction and hemostasis. A potent yet unstable eicosanoid, TXA2 is a key player in cardiovascular physiology and pathology. This document provides a detailed overview of its synthesis, signaling pathways, and physiological effects, supplemented with experimental protocols and quantitative data to support further research and drug development in this area.

Introduction to this compound

This compound is a member of the eicosanoid family of lipids and is primarily produced by activated platelets, as well as other cells like macrophages, neutrophils, and endothelial cells. It plays a crucial role in hemostasis by promoting platelet aggregation and causing potent vasoconstriction, thereby facilitating the formation of a blood clot at the site of vascular injury.[1][2] However, the dysregulation of TXA2 activity is implicated in various cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis.[3] Due to its extremely short half-life of about 30 seconds in aqueous solution, TXA2 is rapidly hydrolyzed to its inactive but stable metabolite, Thromboxane B2 (TXB2), which is often measured to indirectly quantify TXA2 production.[4] In experimental settings, stable synthetic analogs such as U46619 and I-BOP are widely used to study the effects of TXA2.[4]

Synthesis of this compound

The biosynthesis of TXA2 begins with the release of arachidonic acid from the cell membrane phospholipids by the action of phospholipase A2. Arachidonic acid is then metabolized through the cyclooxygenase (COX) pathway.[5] Specifically, the COX-1 enzyme, which is constitutively expressed in platelets, converts arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2).[6][7] Subsequently, the enzyme thromboxane-A synthase metabolizes PGH2 to produce TXA2.[4][8] This pathway is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, which irreversibly inhibits the COX-1 enzyme, thereby blocking the production of TXA2 and exerting its antiplatelet effects.[4][8]

This compound Signaling Pathways

TXA2 exerts its biological effects by binding to and activating the thromboxane receptor (TP), a G protein-coupled receptor (GPCR).[4][8] In humans, two splice variants of the TP receptor, TPα and TPβ, have been identified.[4] Platelets exclusively express the TPα isoform.[6] Upon activation, the TP receptor couples to at least two major G protein families: Gq and G12/13.[6][9]

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events is crucial for platelet shape change, degranulation, and aggregation, as well as for the contraction of vascular smooth muscle cells.[6][11]

G12/13 Pathway: The coupling of the TP receptor to G12/13 activates the small GTPase RhoA.[6][12] RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase. This leads to an increase in the phosphorylation of myosin light chains, resulting in enhanced contractility of platelets and vascular smooth muscle cells.[6][13]

Quantitative Data on TXA2-Mediated Effects

The following tables summarize quantitative data from various studies on the effects of TXA2 and its analogs on vasoconstriction and platelet aggregation.

Table 1: TXA2-Mediated Vasoconstriction

| Agonist | Vascular Bed | Species | EC50 / IC50 | Reference |

| U46619 | Rat Aortic Rings | Rat | EC50: 28 ± 2 nM | [5] |

| U46619 | Rat Aortic Smooth Muscle Cells | Rat | EC50 (for Ca2+ increase): 49 ± 14 nM | [5] |

| U46619 | Rat Aortic Smooth Muscle Cells | Rat | EC50 (for IP3 accumulation): 32 ± 4 nM | [5] |

| Carbocyclic this compound | Coronary Arteries | Rabbit | Stimulatory at 29 pM | [14] |

| STA2 | Rabbit Aortic Smooth Muscle | Rabbit | Induces contraction | [2] |

Table 2: TXA2-Mediated Platelet Aggregation

| Agonist | Platelet Source | Parameter | Value | Reference |

| U46619 | Human Platelets | EC50 for Ca2+ release (control) | 275 ± 51 nM | [15] |

| U46619 | Human Platelets | EC50 for Ca2+ release (desensitized) | 475 ± 71 nM | [15] |

| Arachidonic Acid (1mM) | Human Platelet-Rich Plasma | Maximum Aggregation | 87 ± 5% | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of TXA2.

Measurement of Thromboxane B2 Levels by ELISA

Objective: To quantify the production of TXA2 by measuring its stable metabolite, TXB2, in biological samples.

Materials:

-

Commercially available TXB2 ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or Arbor Assays).[1][17]

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Calibrated pipettes and tips.

-

Distilled or deionized water.

-

Biological samples (serum, plasma, cell culture supernatants).

Procedure:

-

Sample Preparation:

-

Serum: Allow blood to clot for 1 hour at room temperature, then centrifuge at 1000 x g for 20 minutes at 4°C. Collect the supernatant.[1]

-

Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant.[8]

-

Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes at 4°C to remove particulates.

-

-

Assay Protocol (based on a typical competitive ELISA):

-

Bring all reagents and samples to room temperature.

-

Prepare a standard curve by performing serial dilutions of the TXB2 standard provided in the kit.

-

Add a specific volume of standards, samples, and controls to the wells of the microplate pre-coated with an anti-TXB2 antibody.

-

Add a fixed amount of HRP-conjugated TXB2 to each well. This will compete with the TXB2 in the sample for binding to the antibody.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C or room temperature.

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the TXB2 standards.

-

Use the standard curve to determine the concentration of TXB2 in the unknown samples.

-

In Vitro Vasoconstriction Assay Using Isolated Arterial Rings

Objective: To measure the contractile response of isolated arteries to TXA2 or its analogs.

Materials:

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Carbogen gas (95% O2, 5% CO2).

-

TXA2 analog (e.g., U46619).

-

Vascular tissue (e.g., rat aorta, rabbit coronary artery).

-

Dissecting microscope and surgical instruments.

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved protocols.

-

Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, remove adhering connective and adipose tissue.

-

Cut the artery into rings of 2-4 mm in length.

-

-

Mounting and Equilibration:

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect the rings to force transducers to record isometric tension.

-

Allow the rings to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g).

-

-

Experimentation:

-

After equilibration, test the viability of the arterial rings by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Wash the rings and allow them to return to baseline tension.

-

Perform a cumulative concentration-response curve by adding increasing concentrations of the TXA2 analog (e.g., U46619) to the organ bath.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Platelet Aggregation Assay

Objective: To measure the extent of platelet aggregation in response to TXA2 or its agonists.

Materials:

-

Platelet aggregometer or a 96-well plate reader.

-

Platelet-rich plasma (PRP) or whole blood.

-

TXA2 agonist (e.g., arachidonic acid, U46619).

-

Anticoagulant (e.g., sodium citrate).

Procedure (using light transmission aggregometry with PRP):

-

PRP Preparation:

-

Collect whole blood in tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

-

Aggregation Measurement:

-

Pipette a specific volume of PRP into a cuvette and place it in the aggregometer.

-

Set the baseline light transmission to 0% with PRP and 100% with PPP.

-

Add the TXA2 agonist to the PRP and start recording the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Record the aggregation for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Dose-response curves can be generated by testing a range of agonist concentrations.

-

Conclusion

This compound is a potent mediator of vasoconstriction and hemostasis, with a well-defined synthesis pathway and complex intracellular signaling mechanisms. Its role in both physiological and pathological processes makes it a significant target for therapeutic intervention in cardiovascular diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of TXA2 and to develop novel therapeutic strategies targeting this important signaling molecule.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound receptor-mediated signal transduction in rabbit aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of physiological and pathophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Various laboratory protocols for measuring this compound generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cloud-clone.com [cloud-clone.com]

- 9. Cellular activation by this compound and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. opendata.uni-halle.de [opendata.uni-halle.de]

- 14. Dissociation of vasoconstrictor and platelet aggregatory activities of thromboxane by carbocyclic this compound, a stable analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pa2online.org [pa2online.org]

- 17. arborassays.com [arborassays.com]

Thromboxane A2 Receptor (TP Receptor) Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1][2] Encoded by the TBXA2R gene, the TP receptor is the primary mediator of the biological actions of its endogenous ligand, this compound.[3] TXA2 is a potent bioactive lipid derived from arachidonic acid, known for its profound effects on platelet aggregation, vasoconstriction, and smooth muscle contraction.[4][5][6] Consequently, the TP receptor signaling cascade is a critical area of investigation in cardiovascular diseases, thrombosis, asthma, and cancer.[4][7][8]

In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[1][7] These isoforms share an identical amino acid sequence for their first 328 residues but differ in their C-terminal tails, leading to variations in their signaling properties and regulation.[7] This guide provides a comprehensive overview of the TP receptor signaling cascade, including its molecular mechanisms, key downstream effectors, and regulatory processes. It also presents quantitative data on ligand interactions and detailed protocols for essential experimental assays to facilitate further research and drug development in this field.

Molecular Mechanism of TP Receptor Activation and G Protein Coupling

As a member of the GPCR superfamily, the TP receptor features a characteristic seven-transmembrane domain structure.[9][10] The binding of an agonist, such as TXA2 or a synthetic analog like U46619, to the extracellular or transmembrane regions of the TP receptor induces a conformational change.[9][11][12] This structural rearrangement facilitates the coupling of the receptor to intracellular heterotrimeric G proteins, initiating downstream signaling cascades.

The TP receptor primarily couples to two main families of G proteins: Gq/11 and G13 .[13][14]

-

Gq/11 Pathway: Activation of the Gq/11 family of G proteins by the TP receptor leads to the stimulation of phospholipase C-β (PLCβ).[8]

-

G13 Pathway: The TP receptor also couples to the G13 protein, which in turn activates the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase Rho.[13]

While Gq/11 and G13 are the principal transducers of TP receptor signaling, evidence suggests that the receptor can also couple to other G proteins, such as Gi and Gs, in a cell type- and context-dependent manner, leading to a broader range of cellular responses.[15]

Downstream Signaling Pathways

The activation of Gq/11 and G13 by the TP receptor triggers distinct but interconnected signaling pathways that culminate in various physiological responses.

Gq/11-PLCβ-Ca2+ Pathway

The Gq/11-mediated activation of PLCβ is a cornerstone of TP receptor signaling. PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a key event that initiates numerous cellular processes, including smooth muscle contraction, platelet aggregation, and gene transcription.[1][8]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a wide array of substrate proteins, thereby modulating their activity and contributing to the cellular response to TP receptor stimulation.

G13-Rho Pathway

The coupling of the TP receptor to G13 initiates a separate signaling cascade that primarily regulates the actin cytoskeleton.

-

RhoA Activation: Activated G13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.

-

ROCK and Cytoskeletal Reorganization: GTP-bound RhoA activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC). This promotes the assembly of actin-myosin filaments and enhances contractility, contributing to processes like vasoconstriction and cell shape change.

Regulation of TP Receptor Signaling

The activity of the TP receptor is tightly regulated to prevent excessive signaling, which can be detrimental to the organism. The primary mechanisms of regulation are desensitization and internalization.

-

Desensitization: Prolonged or repeated exposure to an agonist leads to a rapid attenuation of the receptor's signaling capacity, a process known as homologous desensitization. This is primarily mediated by the phosphorylation of serine and threonine residues in the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).[16] Phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to G proteins, thereby uncoupling it from downstream signaling pathways.

-

Internalization: Following desensitization, the TPβ isoform, in particular, undergoes β-arrestin-mediated endocytosis, removing the receptor from the cell surface and further dampening the signal. The internalized receptors can then be either dephosphorylated and recycled back to the plasma membrane or targeted for lysosomal degradation.

Quantitative Data on Ligand-Receptor Interactions

The affinity and potency of various ligands for the TP receptor have been characterized using radioligand binding assays and functional assays. This data is crucial for understanding the structure-activity relationships of TP receptor ligands and for the development of novel therapeutic agents.

Table 1: Binding Affinities and Potencies of TP Receptor Agonists

| Agonist | Parameter | Value | Cell/Tissue Type | Reference |

| This compound (TXA2) | Kd | 125 nM | Washed Human Platelets | [4] |

| Prostaglandin H2 (PGH2) | Kd | 43 nM | Washed Human Platelets | [4] |

| U46619 | EC50 (Shape Change) | 0.035 µM | Human Platelets | [13][17] |

| U46619 | EC50 (Aggregation) | 1.31 µM | Human Platelets | [13] |

| U46619 | Kd (High Affinity) | 0.041 µM | Human Platelets | [17] |

| I-BOP | Kd (High Affinity) | 262 pM | Mouse Kidney Cortex | [18] |

| I-BOP | Kd (Low Affinity) | 16.9 nM | Mouse Kidney Cortex | [18] |

Table 2: Binding Affinities and Inhibitory Constants of TP Receptor Antagonists

| Antagonist | Parameter | Value | Assay Condition | Reference |

| Ramatroban (BAY u 3405) | IC50 | 68 nM | [3H]SQ29548 displacement | [3] |

| Ramatroban (BAY u 3405) | IC50 | 30 nM | U-46619-induced aggregation | [3] |

| Ramatroban (BAY u 3405) | Ki | 10 nM | [3] | |

| SQ 29,548 | IC50 | < 10 nM | U-46619-induced aggregation | [19] |

| Daltroban (BM 13.505) | IC50 | 77 nM | U-46619-induced aggregation | [19] |

| PBT-3 | IC50 | 0.6 x 10⁻⁷ M | I-BOP-induced aggregation | [20] |

| PBT-3 | IC50 | 7 x 10⁻⁷ M | U46619-induced aggregation | [20] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of TP receptor signaling.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of TP receptors in a given sample.[2][10][21][22]

References

- 1. ramatroban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The affinities of prostaglandin H2 and this compound for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic oxidation-reduction reactions regulate this compound/prostaglandin H2 receptor number and affinity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Modeling of human this compound receptor and analysis of the receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mapping of a ligand-binding site for the human this compound receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Distribution of binding sites for this compound in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intrinsic activity of the non-prostanoid this compound receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. merckmillipore.com [merckmillipore.com]

Thromboxane A2: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties for Researchers and Drug Development Professionals

An In-depth Technical Guide

Thromboxane A2 (TXA2) is a potent, yet highly unstable, lipid mediator that plays a pivotal role in a multitude of physiological and pathophysiological processes. As a member of the eicosanoid family, it is a key signaling molecule in hemostasis, thrombosis, and vascular tone regulation. Its profound biological activities have made it a significant target for therapeutic intervention in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, biosynthesis, and signaling pathways of this compound, supplemented with detailed experimental protocols for its study.

Molecular Structure and Chemical Properties

This compound is a derivative of arachidonic acid, characterized by a unique six-membered ether-containing ring, specifically a bicyclic oxane-oxetane structure.[1] This strained ring system is a key determinant of its potent biological activity and inherent instability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₂O₅ | [2] |

| Molar Mass | 352.471 g·mol⁻¹ | [2] |

| IUPAC Name | (Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | [3] |

| Half-life in aqueous solution (pH 7.4, 37°C) | Approximately 30-32 seconds | [2][4] |

| Primary Inactive Metabolite | Thromboxane B2 (TXB2) | [2] |

The amphipathic nature of TXA2, with a hydrophobic aliphatic chain and polar functional groups (a hydroxyl group and a carboxylic acid), facilitates its interaction with its receptor in the cell membrane.[1] However, the molecule's most defining chemical characteristic is its rapid hydrolysis in aqueous environments to the biologically inactive Thromboxane B2 (TXB2).[2] This extremely short half-life dictates that TXA2 functions primarily as an autocrine and paracrine mediator, acting locally near its site of synthesis.[2] Due to this instability, much of the research on TXA2's effects is conducted using stable synthetic analogs, such as U46619 and I-BOP.[2]

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[5][6] The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, primarily COX-1 in platelets, to form the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[2][5] The final and committing step is the conversion of PGH2 to TXA2, a reaction catalyzed by the enzyme this compound synthase (TXAS).[2][5] This biosynthetic pathway is a critical target for antiplatelet therapies, most notably aspirin, which irreversibly inhibits the COX-1 enzyme.[2]

Caption: Biosynthesis pathway of this compound.

This compound Signaling Pathway

This compound exerts its biological effects by binding to and activating the this compound receptor, also known as the TP receptor.[5] The TP receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[7] In humans, two splice variants of the TP receptor, TPα and TPβ, have been identified.[8] While both isoforms are expressed in many tissues, platelets predominantly express the TPα isoform.[5]

Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G13.[9]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This rise in calcium is a critical event in platelet activation and smooth muscle contraction.[10]

-

G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase signaling pathway, which plays a significant role in platelet shape change and vasoconstriction.[9]

The culmination of these signaling events results in the potent prothrombotic and vasoconstrictive actions of TXA2.[5]

Caption: this compound signaling pathway.

Experimental Protocols

Due to the inherent instability of this compound, its direct measurement is challenging. Therefore, experimental approaches often rely on the quantification of its stable metabolite, TXB2, or the use of stable synthetic analogs.

Quantification of Thromboxane B2 by Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive ELISA is a standard method for the quantitative analysis of TXB2 levels in biological fluids.

Methodology:

-

Standard Preparation: Prepare a serial dilution of the provided TXB2 standard to generate a standard curve.

-

Sample Preparation: Collect biological samples (e.g., serum, plasma, cell culture supernatant) and dilute as necessary with the provided assay buffer.

-

Assay Procedure:

-

Add 50 µL of standards or diluted samples to the wells of the antibody-coated microplate in duplicate.

-

Add 50 µL of the diluted enzyme conjugate (TXB2-peroxidase) to each well.

-

Incubate the plate for 1 hour at room temperature with gentle shaking.

-

Wash the plate three to five times with the provided wash buffer to remove unbound reagents.

-

Add 150 µL of the substrate solution to each well and incubate for 30 minutes at room temperature.

-

Read the absorbance of each well at 650 nm using a microplate reader.

-

-

Data Analysis: The concentration of TXB2 in the samples is inversely proportional to the color development. Calculate the TXB2 concentration in the samples by comparing their absorbance to the standard curve.

Caption: Workflow for Thromboxane B2 ELISA.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This assay measures the ability of a TXA2 analog, U46619, to induce platelet aggregation in platelet-rich plasma (PRP).

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

-

Add the TXA2 analog U46619 to the PRP at various concentrations.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.

Isolated Aortic Ring Vasoconstriction Assay

This ex vivo method assesses the contractile response of vascular smooth muscle to a TXA2 analog.

Methodology:

-

Aortic Ring Preparation:

-

Euthanize a laboratory animal (e.g., rat, mouse) and excise the thoracic aorta.

-

Clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Allow the rings to equilibrate under a resting tension for at least 60 minutes.

-

-

Assay Procedure:

-

Induce a reference contraction with a standard vasoconstrictor (e.g., KCl or phenylephrine).

-

After washout and return to baseline, add cumulative concentrations of the TXA2 analog to the organ bath.

-

Record the isometric tension generated by the aortic rings.

-

-

Data Analysis: The vasoconstrictor response is expressed as a percentage of the reference contraction.

References

- 1. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]

- 2. The Impact of Platelet Isolation Protocol on the Release of Extracellular Vesicles [imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Production of platelet this compound inactivates purified human platelet thromboxane synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Radioligand binding assays for this compound/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive inhibition of platelet this compound receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Thromboxane A2's Pathophysiological Role in Cardiovascular Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Thromboxane A2 (TXA2), a potent yet unstable eicosanoid, plays a pivotal role in cardiovascular homeostasis and pathology. Synthesized predominantly by activated platelets, TXA2 acts as a powerful vasoconstrictor and a robust promoter of platelet aggregation, thereby contributing significantly to hemostasis. However, its dysregulation is a key driver in the pathogenesis of a spectrum of cardiovascular diseases (CVD), including myocardial infarction, stroke, atherosclerosis, and hypertension. This technical guide provides an in-depth exploration of the pathophysiological mechanisms of TXA2 in CVD, detailing its biosynthesis, signaling pathways, and multifaceted roles in various disease states. Furthermore, this document outlines key experimental protocols for investigating TXA2's function and presents quantitative data to support the understanding of its impact, with the aim of guiding future research and therapeutic development in this critical area.

Introduction

This compound (TXA2) is a lipid mediator derived from arachidonic acid that plays a crucial role in thrombosis and vasoconstriction.[1] While essential for physiological hemostasis, its excessive production or heightened receptor sensitivity contributes significantly to the prothrombotic state associated with many cardiovascular diseases.[1] The clinical efficacy of low-dose aspirin, which irreversibly inhibits cyclooxygenase-1 (COX-1) and thereby reduces platelet TXA2 synthesis, underscores the central role of this molecule in arterial thrombosis.[1] This guide delves into the intricate molecular mechanisms by which TXA2 contributes to cardiovascular pathology, providing a comprehensive resource for scientists and clinicians working to unravel its complexities and develop novel therapeutic interventions.

This compound Biosynthesis and Metabolism

The synthesis of TXA2 is a multi-step enzymatic process initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then sequentially metabolized by cyclooxygenase (COX-1 or COX-2) to form the unstable endoperoxide prostaglandin H2 (PGH2).[2] Finally, thromboxane synthase converts PGH2 into the biologically active TXA2.[3] Platelets primarily express COX-1 and are the main source of TXA2 in the circulation.[1]

TXA2 is highly unstable in aqueous solution, with a half-life of approximately 30 seconds, and is rapidly hydrolyzed to its inactive, stable metabolite, thromboxane B2 (TXB2).[3] This short half-life limits its action to the immediate vicinity of its synthesis, functioning as an autocrine and paracrine mediator.[4] The measurement of TXB2 or its urinary metabolites, such as 11-dehydrothromboxane B2 and 2,3-dinor-thromboxane B2, serves as a reliable indicator of in vivo TXA2 production.[5][6]

This compound Signaling Pathways

TXA2 exerts its biological effects by binding to and activating the thromboxane receptor (TP), a G-protein coupled receptor (GPCR).[7] In humans, two TP isoforms, TPα and TPβ, arise from alternative splicing of the same gene.[7] While both isoforms are expressed in various tissues, platelets exclusively express the TPα isoform.[7]

Upon agonist binding, the TP receptor couples to several G proteins, primarily Gq/11 and G12/13, to initiate downstream signaling cascades.

dot

Caption: this compound signaling cascade in platelets and vascular smooth muscle cells.

Gq/11 Pathway

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in cytosolic Ca2+ is a critical event in both platelet activation and vascular smooth muscle cell contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which further promotes platelet degranulation and aggregation.

G12/13 Pathway

The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of smooth muscle contraction through the phosphorylation of myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and vasoconstriction. In platelets, this pathway is also involved in shape change.

Pathophysiological Role in Cardiovascular Diseases

The prothrombotic and vasoconstrictive actions of TXA2 are central to its role in the pathophysiology of various cardiovascular diseases.

Atherosclerosis and Thrombosis

TXA2 plays a significant role in the initiation and progression of atherosclerosis. Its production is elevated in atherosclerotic plaques, contributing to a chronic pro-inflammatory and prothrombotic state.[1] TXA2 promotes platelet activation and aggregation at sites of endothelial injury, a critical step in the formation of an occlusive thrombus following plaque rupture, which can lead to acute coronary syndromes and ischemic stroke.[1]

Myocardial Infarction

During an acute myocardial infarction (AMI), there is a significant increase in the generation of TXA2.[8] This surge in TXA2 contributes to the occlusion of coronary arteries through potent vasoconstriction and the formation and stabilization of platelet-rich thrombi.[8] Studies have shown elevated levels of TXB2 in patients during the early stages of AMI.[8][9]

Hypertension and Stroke

TXA2 contributes to the elevation of blood pressure through its vasoconstrictive effects and by promoting vascular smooth muscle cell proliferation.[10][11] In stroke-prone spontaneously hypertensive rats, chronic administration of a TXA2 synthase inhibitor has been shown to diminish the elevation of systolic blood pressure.[10] Furthermore, increased TXA2 activity is implicated in the pathogenesis of ischemic stroke by promoting thrombosis and cerebral vasospasm.[6][10]

Quantitative Data on this compound in Cardiovascular Disease

The following tables summarize key quantitative data related to the role of TXA2 in cardiovascular disease, providing a reference for researchers in the field.

Table 1: Thromboxane B2 Levels in Acute Myocardial Infarction (AMI)

| Patient/Animal Model | Sample Type | Condition | Thromboxane B2 Concentration (pmol/ml) | Reference |

| Dogs (n=9) | Great Cardiac Vein | Baseline | 0.77 ± 0.0093 | [9] |

| Dogs (n=9) | Great Cardiac Vein | 1 min post-LAD occlusion | 1.79 ± 0.46 (p < 0.05 vs baseline) | [9] |

| Dogs (n=9) | Great Cardiac Vein | 5 min post-LAD occlusion | 1.96 ± 0.48 (p < 0.05 vs baseline) | [9] |

| AMI Patients (n=17) | Blood | ~4.88 hours after chest pain | 0.96 ± 0.13 | [9] |

| AMI Patients (n=12) | Blood | Before reperfusion | 0.71 ± 0.058 | [9] |

| AMI Patients (n=12) | Blood | 5 min after reperfusion | 1.1 ± 0.17 (p = 0.05 vs before) | [9] |

| AMI Patients (n=12) | Blood | 1 hour after reperfusion | 0.82 ± 0.75 | [9] |

| AMI Patients (n=18) | Clotted Blood | First week after infarction | Significantly lower than controls (p < 0.05) | [2] |

Table 2: Urinary Thromboxane Metabolite Levels in Cardiovascular Disease

| Patient Population | Metabolite | Condition | Excretion Rate | Reference |

| Healthy Volunteers | 2,3-dinor-TxB2 | - | 106 ± 21 pg/mg creatinine | [5] |

| Healthy Volunteers | 11-dehydro-TxB2 | - | 792 ± 119 pg/mg creatinine | [5] |

| Patients with Severe Atherosclerosis | 2,3-dinor-TxB2 & 11-dehydro-TxB2 | - | Increased vs. healthy volunteers | [5] |

| Patients with Essential Hypertension (n=16) | 2,3-dinor-TxB2 | Placebo | 279 ± 28 ng/g creatinine | [12] |

| Patients with Essential Hypertension (n=16) | 2,3-dinor-TxB2 | Ridogrel (300 mg) | 21 ± 6 ng/g creatinine (p < 0.0001 vs placebo) | [12] |

| Patients with Diabetes Mellitus | 11-dehydro-TxB2 | Baseline (ASA-free) | 5656 pg/mg | [13] |

| Healthy Controls | 11-dehydro-TxB2 | Baseline (ASA-free) | 3337 pg/mg | [13] |

| ACS Patients | 11-dehydro-TxB2 | Baseline (ASA-free) | 7322 pg/mg | [13] |

| ACS Patients | 11-dehydro-TxB2 | On Aspirin (325 mg) | 1349 pg/mg (81% suppression) | [13] |

Table 3: In Vitro Activity of Thromboxane Receptor Agonists and Antagonists

| Compound | Type | Assay | Potency (EC50/IC50/pA2/Kd) | Reference |

| U46619 | Agonist | Human Platelet Aggregation | - | [14] |

| I-BOP | Agonist | Ca2+ increase in platelets | EC50: 209 ± 24 pM | [15] |

| I-BOP | Agonist | Platelet shape change | EC50: 263 ± 65 pM | [15] |

| I-BOP | Agonist | Platelet aggregation | EC50: 4.4 ± 0.5 nM | [15] |

| I-BOP | Agonist | Binding to high-affinity site on platelets | Kd: 234 ± 103 pM | [15] |

| I-BOP | Agonist | Binding to low-affinity site on platelets | Kd: 2.31 ± 0.86 nM | [15] |

| GR32191 | Antagonist | U-46619 induced platelet aggregation | pA2: ~8.2 | [16] |

| R.68070 | Antagonist | U-46619 induced platelet aggregation | pA2: ~5.4 | [16] |

| CV-4151 | Antagonist | U-46619 induced platelet aggregation | pA2: ~4.8 | [16] |

| Cinnamophilin | Antagonist | [3H]-U-46619 binding to A10 cells (high affinity) | Ki: 390.0 ± 3.2 nM | [17] |

| SQ29548 | Antagonist | [3H]-U-46619 binding to A10 cells (high affinity) | Ki: 4.6 ± 1.0 nM | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TXA2's role in cardiovascular disease.

Measurement of Thromboxane B2 by ELISA

dot

Caption: Workflow for competitive ELISA of Thromboxane B2.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of TXB2 in biological fluids. The assay operates on the principle of competition between TXB2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled TXB2 for a limited number of binding sites on a microplate coated with a TXB2-specific antibody.[12][18][19][20]

Materials:

-

Microplate pre-coated with anti-TXB2 antibody

-

TXB2 standard solution

-

TXB2-HRP conjugate

-

Assay buffer

-

Wash buffer

-

TMB substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[18][20]

-

Plasma: Collect blood in tubes containing EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[18][20]

-

Urine: Centrifuge at 1000 x g for 20 minutes to remove particulate matter.

-

-

Assay Protocol:

-

Bring all reagents and samples to room temperature.

-

Prepare a serial dilution of the TXB2 standard.

-

Add 50 µL of standard or sample to the appropriate wells of the microplate.

-

Add 50 µL of the diluted TXB2-HRP conjugate to each well.

-

Incubate the plate for 1 hour at 37°C or room temperature, with gentle shaking.

-

Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

-

Add 100-150 µL of TMB substrate solution to each well and incubate for 10-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm (or 650 nm depending on the kit) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the corresponding TXB2 concentrations.

-

The concentration of TXB2 in the samples is inversely proportional to the absorbance and can be determined from the standard curve.

-

In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)

Principle: LTA is considered the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[1][3][21][22][23]

Materials:

-

Blood collection tubes with 3.2% sodium citrate

-

Centrifuge

-

Light transmission aggregometer

-

Platelet agonists (e.g., ADP, arachidonic acid, collagen, U46619)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Procedure:

-

Preparation of PRP and PPP:

-

Aggregation Assay:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).

-

Pipette a known volume of PRP (e.g., 270 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.[22]

-

After a baseline is established, add a specific concentration of the platelet agonist (e.g., 30 µL) to the PRP.[22]

-

Record the change in light transmission over time. The extent of aggregation is typically measured as the maximum percentage change in light transmission.

-

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

Principle: This is a widely used in vivo model to study arterial thrombosis. The topical application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.[7][10][24][25][26]

dot

Caption: Experimental workflow for the ferric chloride-induced carotid artery thrombosis model.

Materials:

-

Mouse (e.g., C57BL/6)

-

Anesthetic (e.g., tribromoethanol)

-

Surgical instruments

-

Doppler flow probe

-

Ferric chloride (FeCl3) solution (e.g., 3.5-8%)

-

Filter paper

Procedure:

-

Anesthetize the mouse.

-

Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

-

Place a Doppler flow probe around the artery to measure blood flow.

-

After obtaining a stable baseline blood flow reading, apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[10]

-

Remove the filter paper and monitor the blood flow until complete occlusion occurs (defined as zero blood flow for a specified duration).

-

The primary endpoint is the time to occlusion, which is a measure of the thrombotic response.

Western Blotting for TP Receptor Expression

Principle: Western blotting is used to detect the presence and relative abundance of the TP receptor protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibody against the TP receptor

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from cells (e.g., vascular smooth muscle cells) or tissues and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the TP receptor.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-